molecular formula C16H11FN2O3 B301599 1-(4-Fluorophenyl)-4-(2-hydroxybenzylidene)-3,5-pyrazolidinedione

1-(4-Fluorophenyl)-4-(2-hydroxybenzylidene)-3,5-pyrazolidinedione

Cat. No. B301599
M. Wt: 298.27 g/mol
InChI Key: PTLFPMPTGGNEIG-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-4-(2-hydroxybenzylidene)-3,5-pyrazolidinedione, also known as FBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. FBP is a pyrazolidinedione derivative that exhibits a range of biochemical and physiological effects, making it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-(2-hydroxybenzylidene)-3,5-pyrazolidinedione is not fully understood, but studies have shown that it exhibits potent anti-inflammatory and anti-oxidant activity. 1-(4-Fluorophenyl)-4-(2-hydroxybenzylidene)-3,5-pyrazolidinedione has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. These properties make 1-(4-Fluorophenyl)-4-(2-hydroxybenzylidene)-3,5-pyrazolidinedione a promising candidate for the development of new anti-inflammatory drugs.
Biochemical and Physiological Effects:
1-(4-Fluorophenyl)-4-(2-hydroxybenzylidene)-3,5-pyrazolidinedione exhibits a range of biochemical and physiological effects, making it a promising candidate for various research applications. Studies have shown that 1-(4-Fluorophenyl)-4-(2-hydroxybenzylidene)-3,5-pyrazolidinedione exhibits potent anti-cancer, anti-inflammatory, and anti-oxidant activity. 1-(4-Fluorophenyl)-4-(2-hydroxybenzylidene)-3,5-pyrazolidinedione has also been shown to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 1-(4-Fluorophenyl)-4-(2-hydroxybenzylidene)-3,5-pyrazolidinedione is its potent anti-cancer activity. 1-(4-Fluorophenyl)-4-(2-hydroxybenzylidene)-3,5-pyrazolidinedione has been shown to exhibit activity against a range of cancer cell lines, making it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of 1-(4-Fluorophenyl)-4-(2-hydroxybenzylidene)-3,5-pyrazolidinedione is its limited solubility in aqueous solutions, which can make it difficult to work with in certain lab experiments.

Future Directions

There are several future directions for research on 1-(4-Fluorophenyl)-4-(2-hydroxybenzylidene)-3,5-pyrazolidinedione. One area of research is the development of new anti-cancer drugs based on 1-(4-Fluorophenyl)-4-(2-hydroxybenzylidene)-3,5-pyrazolidinedione. Studies have shown that 1-(4-Fluorophenyl)-4-(2-hydroxybenzylidene)-3,5-pyrazolidinedione exhibits potent anti-cancer activity, and further research is needed to optimize its use in the development of new drugs. Another area of research is the development of new anti-inflammatory drugs based on 1-(4-Fluorophenyl)-4-(2-hydroxybenzylidene)-3,5-pyrazolidinedione. 1-(4-Fluorophenyl)-4-(2-hydroxybenzylidene)-3,5-pyrazolidinedione has been shown to exhibit potent anti-inflammatory activity, and further research is needed to optimize its use in the development of new drugs. Finally, further research is needed to fully understand the mechanism of action of 1-(4-Fluorophenyl)-4-(2-hydroxybenzylidene)-3,5-pyrazolidinedione, which could lead to the development of new drugs for a range of diseases.

Synthesis Methods

The synthesis of 1-(4-Fluorophenyl)-4-(2-hydroxybenzylidene)-3,5-pyrazolidinedione involves the reaction of 4-fluorophenylhydrazine with 2-hydroxybenzaldehyde in the presence of acetic acid. The resulting product is then treated with ethyl acetoacetate and sodium ethoxide to yield 1-(4-Fluorophenyl)-4-(2-hydroxybenzylidene)-3,5-pyrazolidinedione. The synthesis of 1-(4-Fluorophenyl)-4-(2-hydroxybenzylidene)-3,5-pyrazolidinedione has been optimized for high yield and purity, making it readily available for scientific research.

Scientific Research Applications

1-(4-Fluorophenyl)-4-(2-hydroxybenzylidene)-3,5-pyrazolidinedione has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer research. Studies have shown that 1-(4-Fluorophenyl)-4-(2-hydroxybenzylidene)-3,5-pyrazolidinedione exhibits potent anti-cancer activity, making it a promising candidate for the development of new anti-cancer drugs. 1-(4-Fluorophenyl)-4-(2-hydroxybenzylidene)-3,5-pyrazolidinedione has also been studied for its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

1-(4-Fluorophenyl)-4-(2-hydroxybenzylidene)-3,5-pyrazolidinedione

Molecular Formula

C16H11FN2O3

Molecular Weight

298.27 g/mol

IUPAC Name

(4E)-1-(4-fluorophenyl)-4-[(2-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione

InChI

InChI=1S/C16H11FN2O3/c17-11-5-7-12(8-6-11)19-16(22)13(15(21)18-19)9-10-3-1-2-4-14(10)20/h1-9,20H,(H,18,21)/b13-9+

InChI Key

PTLFPMPTGGNEIG-UKTHLTGXSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=C(C=C3)F)O

SMILES

C1=CC=C(C(=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)F)O

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)F)O

Origin of Product

United States

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